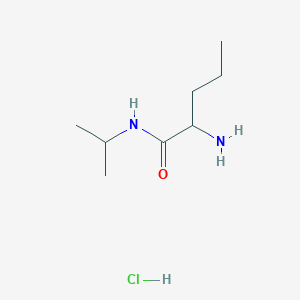
Pent-1-yn-3-amine hydrochloride
Overview
Description
Pent-1-yn-3-amine hydrochloride is an organic compound with the molecular formula C₅H₁₀ClN. It is a derivative of pent-1-yn-3-amine, where the amine group is protonated and paired with a chloride ion. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-1-yn-3-amine hydrochloride can be synthesized through the reaction of pent-1-yn-3-amine with hydrochloric acid. The reaction typically involves dissolving pent-1-yn-3-amine in a suitable solvent, such as diethyl ether, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is isolated by evaporating the solvent and recrystallizing the residue .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pent-1-yn-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with various reagents.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X₂) can be used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are often employed.
Major Products Formed
Substitution Reactions: Products include substituted amines and amides.
Addition Reactions: Products include haloalkanes and dihaloalkanes.
Reduction Reactions: Products include saturated amines.
Scientific Research Applications
Pent-1-yn-3-amine hydrochloride is used in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various functionalized compounds.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pent-1-yn-3-amine hydrochloride depends on the specific reactions it undergoesThe alkyne group can also participate in various addition reactions, providing a versatile platform for chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Pent-3-yn-1-amine hydrochloride: Similar structure but with the amine group at a different position.
Pent-4-yn-1-amine hydrochloride: Another positional isomer with the amine group at the fourth carbon.
But-1-yn-3-amine hydrochloride: A shorter chain analogue with similar reactivity.
Uniqueness
Pent-1-yn-3-amine hydrochloride is unique due to its specific positioning of the amine and alkyne groups, which allows for distinct reactivity patterns and applications in synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
pent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5(6)4-2;/h1,5H,4,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPGDULSUUDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50329-24-3 | |
| Record name | 1-Pentyn-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)










![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)


